molecular formula C7H10BrNO4 B3148832 Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)- CAS No. 65872-39-1

Butanoic acid, 4-bromo-2-(methoxyimino)-3-oxo-, ethyl ester, (Z)-

Cat. No. B3148832
Key on ui cas rn: 65872-39-1
M. Wt: 252.06 g/mol
InChI Key: LULLGGWIEBUSRX-TWGQIWQCSA-N
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Patent
US04098888

Procedure details

To a solution of 27.3 g of ethyl α-methoxyimino-β-oxobutyrate in 120 ml of chloroform is dropwise added a solution of 25.3 g of bromine in 30 ml of chloroform over a period of 30 minutes. The solution is stirred for 1 hour at room temperature, and washed with dilute sodium bicarbonate aq. solution and water and dried. The dried solution is subjected to the distillation of the solvent to give an oily crude product of ethyl α-methoxyimino-β-oxo-γ-bromobutyrate. The crude product is dissolved in 250 ml of ethanol and 24 g of thiourea is added thereto, followed by refluxing for 3 hours. After cooling, the precipitates are collected by filtration, washed with ethanol and then suspended in 300 ml of a mixture of ethyl acetate and tetrahydrofuran (1:1). To the suspension is added to 200 ml of 10% sodium bicarbonate aq. solution and the mixture is thoroughly shaken. The organic layer is dried and subjected to the distillation of the solvent to give crystal, followed by washing with ether. The procedure gives 16.86 g of ethyl α-methoxyimino-α-(2-aminothiazol-4-yl)acetate. Melting point: 112° - 113° C.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]=[C:4]([C:10](=[O:12])[CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:13]Br>C(Cl)(Cl)Cl>[CH3:1][O:2][N:3]=[C:4]([C:10](=[O:12])[CH2:11][Br:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
CON=C(C(=O)OCC)C(C)=O
Name
Quantity
25.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with dilute sodium bicarbonate aq. solution and water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The dried solution is subjected to the distillation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CON=C(C(=O)OCC)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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